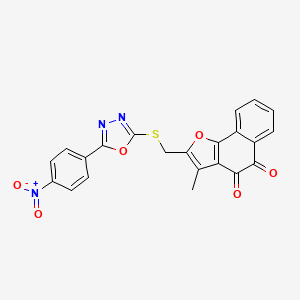
Plk1-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plk1-IN-8 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Plk1-IN-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Plk1-IN-8 undergoes various chemical reactions, including phosphorylation and binding interactions with its target kinase. These reactions are crucial for its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Major Products Formed: The major product formed from the reactions involving this compound is the phosphorylated form of the target proteins, which leads to the inhibition of PLK1 activity and subsequent cell cycle arrest .
Scientific Research Applications
Plk1-IN-8 has a wide range of scientific research applications, particularly in the fields of cancer biology and drug development. It is used to study the role of PLK1 in cell cycle regulation and to develop targeted cancer therapies. Additionally, this compound is employed in preclinical studies to evaluate its efficacy and safety as an anticancer agent .
Mechanism of Action
Plk1-IN-8 exerts its effects by selectively inhibiting PLK1, thereby blocking the cell cycle at the G2/M phase. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the catalytic kinase domain and the polo-box domain of PLK1, which are essential for its function in mitosis .
Comparison with Similar Compounds
Plk1-IN-8 is unique in its high selectivity and potency against PLK1 compared to other inhibitors. Similar compounds include BI2536, Volasertib, and Onvansertib, which also target PLK1 but may differ in their binding affinities, selectivity, and clinical efficacy .
Conclusion
This compound is a valuable compound in cancer research and therapy due to its potent inhibition of PLK1. Its unique properties and applications make it a significant tool for understanding cell cycle regulation and developing targeted cancer treatments.
Properties
Molecular Formula |
C22H13N3O6S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-methyl-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C22H13N3O6S/c1-11-16(30-20-15-5-3-2-4-14(15)18(26)19(27)17(11)20)10-32-22-24-23-21(31-22)12-6-8-13(9-7-12)25(28)29/h2-9H,10H2,1H3 |
InChI Key |
XASCCJQLYQZKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=CC=CC=C32)CSC4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















